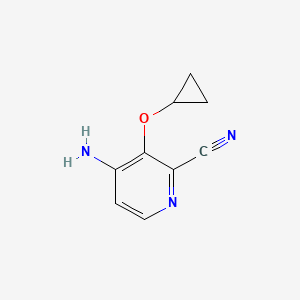
4-Amino-3-cyclopropoxypicolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-cyclopropoxypicolinonitrile is an organic compound with the molecular formula C9H9N3O and a molecular weight of 175.19 g/mol . This compound is characterized by the presence of an amino group, a cyclopropoxy group, and a picolinonitrile moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-cyclopropoxypicolinonitrile can be achieved through several methods. One common approach involves the reaction of 4-amino-3-cyclopropoxypyridine with cyanogen bromide under basic conditions. The reaction typically proceeds as follows:
Starting Material: 4-amino-3-cyclopropoxypyridine
Reagent: Cyanogen bromide (BrCN)
Conditions: Basic conditions, typically using a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
Product: this compound
The reaction is carried out in a suitable solvent, such as acetonitrile or dimethylformamide (DMF), at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-cyclopropoxypicolinonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Primary amines derived from the reduction of the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-3-cyclopropoxypicolinonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Amino-3-cyclopropoxypicolinonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various biochemical reactions. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-hydroxy-piperidine: Similar in structure but with a hydroxy group instead of a cyclopropoxy group.
4-Amino-3-trifluoromethyl-5-phenylpyrazole: Contains a pyrazole ring and a trifluoromethyl group, differing in the heterocyclic core and substituents.
Uniqueness
4-Amino-3-cyclopropoxypicolinonitrile is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for specific synthetic and research applications.
Properties
Molecular Formula |
C9H9N3O |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
4-amino-3-cyclopropyloxypyridine-2-carbonitrile |
InChI |
InChI=1S/C9H9N3O/c10-5-8-9(13-6-1-2-6)7(11)3-4-12-8/h3-4,6H,1-2H2,(H2,11,12) |
InChI Key |
GALPSMCLSNLKBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CN=C2C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


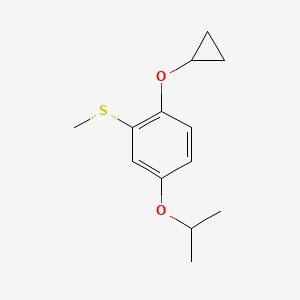
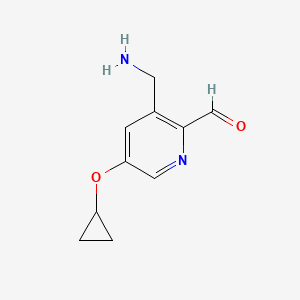
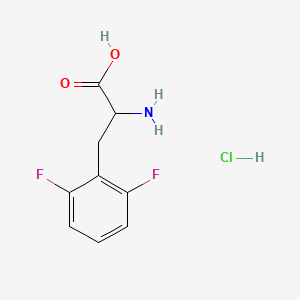
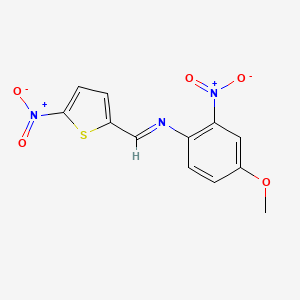
![2-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B14809892.png)
![9-[[(2R)-2-Hydroxy-3-methyl-3-buten-1-yl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one; (+)-Isogospherol](/img/structure/B14809893.png)
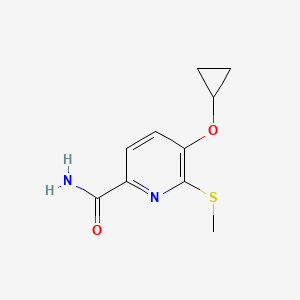
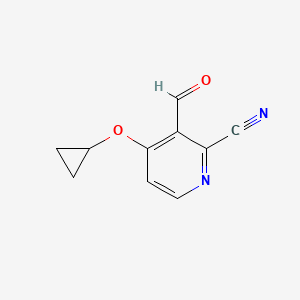
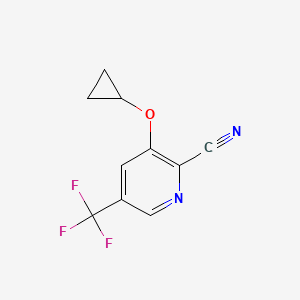
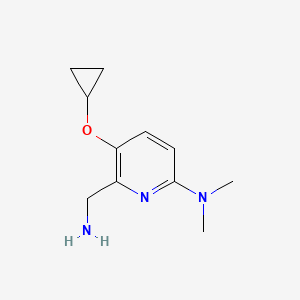
![1'-benzylspiro[1,2-dihydroindene-3,4'-piperidine];(E)-but-2-enedioic acid](/img/structure/B14809912.png)
![2-(4-bromo-2-chlorophenoxy)-N-[(4-chloro-3-nitrophenyl)carbamothioyl]acetamide](/img/structure/B14809916.png)
![(2E)-3-(4-methylphenyl)-N-[(2,4,6-trimethylphenyl)carbamothioyl]prop-2-enamide](/img/structure/B14809919.png)

